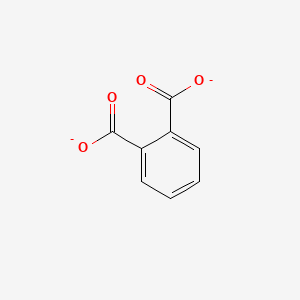
Phthalate
Vue d'ensemble
Description
Phthalate(2-) is a this compound that is the dianion obtained by the deprotonation of both the carboxy groups of phthalic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a this compound(1-).
Applications De Recherche Scientifique
Plasticizers in PVC
Phthalates are predominantly utilized as plasticizers in PVC manufacturing. They enhance the material's flexibility and durability, making it suitable for a wide range of products:
| Phthalate | Applications | Products |
|---|---|---|
| DEHP | Plasticizer | Medical devices, flooring, toys |
| DBP | Plasticizer | Adhesives, cosmetics |
| DINP | Plasticizer | Food packaging, toys |
| DIDP | Plasticizer | Automotive interiors |
Phthalates contribute significantly to the global plasticizer market, which was estimated at approximately $10 billion in 2020 .
Medical Devices
Phthalates are widely used in medical devices due to their ability to provide flexibility and durability. Common applications include:
- Medical tubing
- Intravenous bags
- Blood storage bags
The use of phthalates in these applications is critical for ensuring the safety and efficacy of medical treatments .
Consumer Products
Phthalates are found in various consumer products such as:
- Personal care items : Nail polish, hair sprays, and perfumes often contain low-molecular-weight phthalates like diethyl this compound .
- Household products : Cleaning agents and textiles benefit from the flexibility imparted by phthalates .
Building and Construction
In construction, phthalates are used in flooring, wall coverings, and roofing membranes. Their properties help reduce a building's environmental footprint while enhancing material performance .
This compound Exposure in Food Packaging
Research indicates that food packaging made with PVC containing phthalates can lead to human exposure through food contact. A study found that DEHP and DBP were significant contributors to dietary exposure among consumers . Regulatory bodies like the Food and Drug Administration have established safety reviews for these materials to mitigate risks.
Automotive Applications
Phthalates play a crucial role in automotive interiors by providing resistance to heat and degradation. A study highlighted that high-phthalate formulations are essential for maintaining the integrity of vinyl seat covers and interior trims under varying environmental conditions .
Health Considerations
Despite their widespread use, concerns regarding the health effects of this compound exposure have emerged. Studies have linked certain phthalates to reproductive issues and developmental concerns in children . Regulatory efforts are ongoing to evaluate and manage these risks effectively.
Propriétés
Numéro CAS |
3198-29-6 |
|---|---|
Formule moléculaire |
C8H4O4-2 |
Poids moléculaire |
164.11 g/mol |
Nom IUPAC |
phthalate |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2 |
Clé InChI |
XNGIFLGASWRNHJ-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Key on ui other cas no. |
3198-29-6 |
Synonymes |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














